Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core are also comparable in terms of their chemical properties and applications.
Uniqueness
Ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N6O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-amino-2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H20N6O2S/c1-4-29-21(28)14-11(3)24-19(26-17(14)23)15-10(2)13-16(22)25-18(27-20(13)30-15)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,22,25,27)(H2,23,24,26) |
InChI Key |
IVNRLMJLTOVPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)C2=C(C3=C(N=C(N=C3S2)C4=CC=CC=C4)N)C)C |
Origin of Product |
United States |
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